Verdinexor

描述

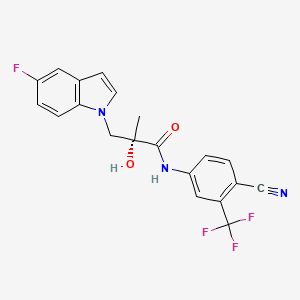

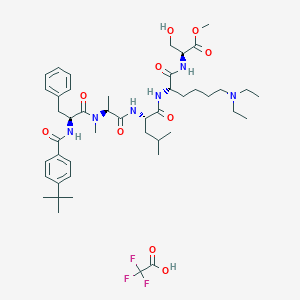

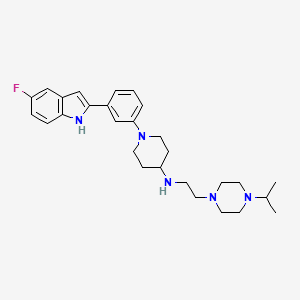

Verdinexor, also known as KPT-335, is a selective inhibitor of nuclear export (SINE) that blocks chromosome region maintenance 1 (CRM1) . It is used in the treatment of lymphoma in dogs . It is part of a novel class of small molecules known as SINE compounds .

Molecular Structure Analysis

The molecular formula of Verdinexor is C18H12F6N6O . The average mass is 442.318 Da and the monoisotopic mass is 442.097687 Da .

Chemical Reactions Analysis

Verdinexor is a potent, orally available, and well-tolerated XPO1 inhibitor . It inhibits the nuclear export of approximately 220 cargoes . This pleiotropic effect leads to the dampening of the NF-κB and IL-6 responses and is linked to its global anti-inflammatory effects .

Physical And Chemical Properties Analysis

Verdinexor has a density of 1.5±0.1 g/cm3, a molar refractivity of 98.2±0.5 cm3, and a molar volume of 296.4±7.0 cm3 . It has 7 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

科学研究应用

Verdinexor in Viral Indications

Summary of Application

Verdinexor is being evaluated for its potential in treating a variety of viral diseases. It inhibits the nuclear export function of Exportin-1 (XPO1 or CRM1), a protein utilized by several viruses for virion assembly .

Methods of Application: Verdinexor works by inhibiting the nuclear export of viral ribonucleoproteins and proteins from the nucleus to the cytoplasm .

Results or Outcomes: Preclinical data has shown efficacy of Verdinexor in a number of viral models, including influenza and HIV .

Verdinexor in Autoimmune/Inflammatory Diseases

Summary of Application

Verdinexor is being evaluated for its potential in treating autoimmune and inflammatory diseases. It inhibits the nuclear export of approximately 220 cargoes, leading to dampening of the NF-κB and IL-6 responses .

Methods of Application: Verdinexor works by inhibiting the nuclear export of various proteins, leading to a global anti-inflammatory effect .

Results or Outcomes: Verdinexor has demonstrated efficacy in a murine model of Systemic Lupus Erythematosus (SLE) by reducing generation, survival, and function of auto-reactive immune cells without affecting normal cells .

Verdinexor in Canine Cancers Treatment

Scientific Field: Veterinary Oncology

Summary of Application

Verdinexor is being evaluated for the treatment of canine cancers, including lymphoma. It has been conditionally approved by the FDA for the treatment of canine lymphoma .

Methods of Application: Verdinexor works by inhibiting the nuclear export of various proteins, leading to the reactivation of tumor suppressor functions and induction of apoptosis in cancer cells .

Results or Outcomes: Verdinexor treatment significantly decreased germinal center B cells, plasma cells, and plasmablasts in the bone marrow and the spleen four weeks after resumption of treatment without affecting normal cells .

Verdinexor in Influenza Treatment

Summary of Application

Verdinexor is being evaluated for its potential in treating influenza. It has shown significant anti-influenza activity in murine and ferret models .

Methods of Application: Verdinexor works by inhibiting the nuclear export of viral ribonucleoproteins and proteins from the nucleus to the cytoplasm .

Results or Outcomes: Verdinexor was found to limit the replication of various strains of influenza A and B viruses, including a pandemic H1N1 influenza virus strain, a highly pathogenic H5N1 avian influenza virus strain, and a recently emerging H7N9 influenza virus strain .

Verdinexor in HIV Treatment

Summary of Application

Verdinexor is being evaluated for its potential in treating HIV. It inhibits the nuclear export function of Exportin-1 (XPO1 or CRM1), a protein utilized by HIV for virion assembly .

Methods of Application: Verdinexor works by inhibiting the nuclear export of viral ribonucleoproteins and proteins from the nucleus to the cytoplasm .

Results or Outcomes: Preclinical data has shown efficacy of Verdinexor in HIV models .

Verdinexor in Respiratory Illness Treatment

Summary of Application

Verdinexor is being evaluated for its potential in treating respiratory illnesses caused by Influenza A virus (IAV). IAV causes seasonal epidemics of respiratory illness that can cause mild to severe illness and potentially death .

Methods of Application: Verdinexor works by inhibiting the nuclear export of viral ribonucleoproteins and proteins from the nucleus to the cytoplasm .

Results or Outcomes

Verdinexor has shown significant anti-influenza activity in murine and ferret models. It has the potential to treat viral diseases through both inhibition of viral replication and suppression of inflammatory cytokine-mediated symptoms .

Verdinexor in Ebola Virus Infection

Summary of Application

Verdinexor is being evaluated for its potential in treating Ebola virus infection. It inhibits the nuclear export function of Exportin-1 (XPO1 or CRM1), a protein utilized by Ebola virus for virion assembly .

Methods of Application: Verdinexor works by inhibiting the nuclear export of viral ribonucleoproteins and proteins from the nucleus to the cytoplasm .

Results or Outcomes: Preclinical data has shown efficacy of Verdinexor in Ebola virus models .

Verdinexor in Feline Leukemia Virus Infection

Scientific Field: Veterinary Virology

Summary of Application

Verdinexor is being evaluated for the treatment of feline leukemia virus infection. It has been shown to inhibit the replication of the virus in vitro .

Methods of Application: Verdinexor works by inhibiting the nuclear export of viral ribonucleoproteins and proteins from the nucleus to the cytoplasm .

Results or Outcomes: Verdinexor has shown significant anti-viral activity in feline leukemia virus models .

安全和危害

Verdinexor should be given to dogs immediately after eating, as this increases the amount of drug absorbed into the bloodstream . The most common adverse reactions associated with Verdinexor were anorexia, vomiting, diarrhea, weight loss, lethargy, increased water intake, increased urination, elevated liver enzymes, and low platelet count .

未来方向

属性

IUPAC Name |

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAKEJZFFCECPN-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022535 | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Verdinexor | |

CAS RN |

1392136-43-4 | |

| Record name | Verdinexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdinexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verdinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERDINEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)